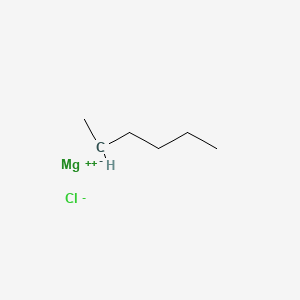
Gilsonite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a form of asphalt with a relatively high melting temperature and is primarily composed of carbon along with other elements such as nitrogen, oxygen, and sulfur . Gilsonite is found in vertical veins and is mined in various countries, including the United States, Iran, and Turkey . It is known for its shiny black appearance and brittle nature, making it useful in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Gilsonite is a natural product and does not have synthetic routes for its preparation. It is extracted directly from natural deposits. The extraction process involves mining the vertical veins of this compound, which can be found at varying depths .
Industrial Production Methods
The industrial production of this compound involves mining the natural deposits using mechanical equipment. The mined this compound is then processed to remove impurities and is often ground into a fine powder for various applications . The processing methods include crushing, grinding, and sometimes flotation to achieve the desired purity and particle size .
Análisis De Reacciones Químicas
Types of Reactions
Gilsonite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups such as carbonyl, hydroxyl, and sulfur-containing groups .
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as nitric acid.
Reduction: Reduction reactions are less common for this compound due to its high carbon content and stable structure.
Substitution: Substitution reactions can occur with functional groups present in this compound, leading to the formation of various derivatives.
Major Products Formed
The major products formed from the chemical reactions of this compound include modified bitumen, char, and various chemical derivatives used in industrial applications .
Aplicaciones Científicas De Investigación
Gilsonite has a wide range of scientific research applications across various fields:
Chemistry: This compound is used as a modifier in asphalt to improve its properties, such as strength, stability, and resistance to deformation
Biology: Research on this compound’s potential biological applications is limited, but its chemical properties make it a candidate for further exploration.
Industry: this compound is extensively used in the oil and gas industry as an additive in drilling fluids and cementing operations. .
Mecanismo De Acción
The mechanism by which gilsonite exerts its effects varies depending on its application:
Drilling Fluids: In drilling fluids, this compound stabilizes shales by penetrating micro-fractures and pore spaces, reducing hole washout and improving wellbore stability.
Asphalt Modification: When used as an asphalt modifier, this compound enhances the rheological properties, stability, and resistance to deformation of the asphalt mixture.
Printing Inks and Coatings: In printing inks and coatings, this compound improves adhesion, gloss, chemical resistance, and water resistance.
Comparación Con Compuestos Similares
Gilsonite is often compared with other natural and synthetic bitumens, such as coal tar pitch and petroleum asphalt:
Coal Tar Pitch: Unlike this compound, coal tar pitch is derived from the distillation of coal tar.
Petroleum Asphalt: Petroleum asphalt is a byproduct of crude oil refining.
This compound’s unique properties, such as its high carbon content, brittleness, and solubility in organic solvents, make it distinct from other similar compounds .
Propiedades
Número CAS |
12002-43-6 |
|---|---|
Fórmula molecular |
C25H42O3 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



